Methyl 3,4-dimethoxycinnamate

Catalog No.
S561321
CAS No.
5396-64-5
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-dimethoxycinnamate

CAS Number

5396-64-5

Product Name

Methyl 3,4-dimethoxycinnamate

IUPAC Name

methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3/b7-5+

InChI Key

JXRYDOZRPYFBKO-FNORWQNLSA-N

SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OC

Synonyms

Methyl 3,4-Dimethoxycinnamate; 3-(3,4-Dimethoxyphenyl)-2-propenoic Acid Methyl Ester; 3,4-O-Dimethylcaffeic Acid Methyl Ester; NSC 4331;

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OC

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)OC)OC

Antioxidant Properties

Studies suggest that caffeic acid, a close structural relative of methyl 3,4-dimethoxycinnamate, possesses significant antioxidant properties []. These properties allow it to neutralize harmful free radicals in the body, potentially contributing to the prevention of various chronic diseases.

Methyl 3,4-dimethoxycinnamate is an organic compound with the chemical formula C₁₂H₁₄O₄. It is classified as an alkyl cinnamate, formed through the condensation of the carboxy group of 3,4-dimethoxycinnamic acid with methanol. This compound features a trans-cinnamic acid backbone substituted with methoxy groups at the 3 and 4 positions on the aromatic ring, contributing to its unique properties and potential applications in various fields, including pharmaceuticals and cosmetics .

Research suggests that MDHF might exert its biological effects through various mechanisms, including:

  • Antioxidant activity: Scavenging free radicals and preventing oxidative stress [].
  • Anti-inflammatory activity: Modulating the activity of inflammatory enzymes and signaling pathways [].
  • Anticancer activity: Inducing cell death in cancer cells and inhibiting their proliferation.

However, the specific mechanisms of action require further investigation [, ].

Typical of ester compounds. Key reactions include:

  • Esterification: The formation of methyl 3,4-dimethoxycinnamate from 3,4-dimethoxycinnamic acid and methanol involves a condensation reaction where water is eliminated.
  • Hydrolysis: In the presence of water and an acid or base catalyst, methyl 3,4-dimethoxycinnamate can hydrolyze back to its parent acid and methanol.
  • Transesterification: This reaction involves exchanging the alcohol component of the ester with another alcohol, which can modify its properties for specific applications.
  • Oxidation: The compound may undergo oxidation under certain conditions, potentially leading to the formation of various functional groups that could enhance its biological activity.

Methyl 3,4-dimethoxycinnamate exhibits notable biological activities. Research indicates it possesses antioxidant properties, which help neutralize free radicals and reduce oxidative stress in cells. Additionally, it has been studied for its potential anti-inflammatory effects, making it a candidate for therapeutic applications in conditions characterized by inflammation . Furthermore, some studies suggest that derivatives of cinnamic acids may promote bone formation and inhibit bone resorption, indicating possible benefits in bone health .

The synthesis of methyl 3,4-dimethoxycinnamate is primarily achieved through:

  • Direct Esterification: This method involves reacting 3,4-dimethoxycinnamic acid with methanol in the presence of an acid catalyst (such as sulfuric acid) to facilitate the esterification process.
  • Microwave-Assisted Synthesis: This modern approach utilizes microwave radiation to enhance reaction rates and yields while reducing reaction times compared to traditional heating methods.
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly methods for synthesizing methyl 3,4-dimethoxycinnamate using less toxic solvents or solvent-free conditions.

Methyl 3,4-dimethoxycinnamate has several applications across various industries:

  • Cosmetics: It is used as a fragrance ingredient and skin-conditioning agent due to its pleasant aroma and potential skin benefits.
  • Pharmaceuticals: Its antioxidant and anti-inflammatory properties make it a candidate for developing new therapeutic agents for inflammatory diseases or oxidative stress-related conditions.
  • Food Industry: The compound may also find applications as a flavoring agent due to its aromatic profile.

Several compounds share structural similarities with methyl 3,4-dimethoxycinnamate. Below is a comparison highlighting their unique features:

Compound NameChemical FormulaUnique Features
Methyl cinnamateC₉H₈O₂Simple structure without additional methoxy groups.
Ethyl 3,4-dimethoxycinnamateC₁₃H₁₆O₄Ethyl group instead of methyl; potentially different solubility and volatility characteristics.
Methyl 2-methoxycinnamateC₁₂H₁₄O₃Methoxy group at position 2; different biological activity profile.
Methyl 3-methoxybenzoateC₉H₁₀O₄Different aromatic substitution pattern; distinct reactivity and properties.

Methyl 3,4-dimethoxycinnamate is unique due to its specific substitution pattern on the aromatic ring and its resultant biological activities that differentiate it from these similar compounds. Its dual methoxy substitution at the 3 and 4 positions enhances its solubility and stability compared to other derivatives with different substitutions.

XLogP3

2.2

Other CAS

5396-64-5

Wikipedia

Methyl-3,4-dimethoxycinnamate

Dates

Modify: 2023-09-14

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